Product packaging for 1,7-Acridinediamine(Cat. No.:CAS No. 22593-73-3)

1,7-Acridinediamine

Cat. No.: B13138182
CAS No.: 22593-73-3
M. Wt: 209.25 g/mol
InChI Key: PAOHOFLZJDJJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-Acridinediamine is a specialist acridine derivative designed for advanced scientific research. As a di-amino-substituted acridine, it belongs to a privileged class of heterocyclic compounds known for their planar, polyaromatic structure. This key feature allows it to function as a DNA intercalator, a mechanism where the planar chromophore inserts itself between the base pairs of double-stranded DNA . This intercalation can lead to the unwinding and lengthening of the DNA helix, which subsequently interferes with essential biological processes such as DNA replication and RNA synthesis . Such interactions make this compound a compound of significant interest in studies focused on anticancer drug discovery, genotoxicity, and molecular biology . The primary research value of acridine derivatives like this compound lies in their versatile applications. They serve as critical tools for investigating nucleic acid structure and function. Furthermore, the acridine core is a recognized pharmacophore in medicinal chemistry, with documented activities against various pathogens, providing a foundation for developing new antimicrobial and antiparasitic agents . Researchers can utilize this compound to probe mechanisms of cell death, study frameshift mutations, and explore the biochemistry of topoisomerase inhibition . This product is provided for laboratory research purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N3 B13138182 1,7-Acridinediamine CAS No. 22593-73-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22593-73-3

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

acridine-1,7-diamine

InChI

InChI=1S/C13H11N3/c14-9-4-5-12-8(6-9)7-10-11(15)2-1-3-13(10)16-12/h1-7H,14-15H2

InChI Key

PAOHOFLZJDJJLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C3C=C(C=CC3=NC2=C1)N)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 1,7 Acridinediamine

Strategies for the Construction of the 1,7-Acridinediamine Core

The construction of the tricyclic acridine (B1665455) system can be achieved through various classical and modern synthetic approaches. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final acridine ring.

Classical Ring Closure and Cyclization Approaches

Traditional methods for acridine synthesis rely on the formation of the central pyridine (B92270) ring through cyclization reactions. These methods, while established, often require harsh reaction conditions.

One of the earliest and most well-known methods is the Bernthsen acridine synthesis . This reaction involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of a Lewis acid, typically zinc chloride, at high temperatures (200-270 °C) for extended periods. wikipedia.orglookchem.com The use of polyphosphoric acid can allow for lower reaction temperatures, though often with reduced yields. wikipedia.org For the synthesis of this compound, this would conceptually involve the reaction of a diphenyldiamine derivative with appropriately placed amino groups. The general mechanism proceeds through acylation of the diarylamine, followed by an intramolecular cyclization and subsequent dehydration to form the acridine ring. rsc.org

Another classical approach is the Ullmann condensation . This copper-catalyzed reaction can be used to form diarylamines, which are key intermediates for acridine synthesis. ptfarm.plresearchgate.net For instance, the condensation of an appropriately substituted aniline (B41778) with an o-chlorobenzoic acid derivative can yield a diphenylamine-2-carboxylic acid. pharmaguideline.com Subsequent cyclization, often using a dehydrating agent like phosphorus oxychloride (POCl3), generates a 9-chloroacridine (B74977) intermediate. pharmaguideline.com This intermediate can then be further functionalized. The synthesis of 2,7-diaminoacridone has been achieved through the condensation of 2-chlorobenzoic acid derivatives with phenylenediamines, followed by cyclodehydration. rsc.org A similar strategy could be envisioned for the 1,7-isomer.

The Friedländer synthesis offers another route, involving the condensation of an o-aminobenzaldehyde or ketone with a compound containing an active methylene (B1212753) group. pharmaguideline.com While broadly applicable for quinolines and acridines, its specific application to this compound would depend on the availability of suitably substituted precursors.

Table 1: Classical Synthetic Routes to Acridine Derivatives

Reaction NameReactantsReagents/ConditionsProduct TypeReference
Bernthsen Acridine SynthesisDiarylamine, Carboxylic Acid/AnhydrideZnCl2, 200-270 °C, 24h9-Substituted Acridine wikipedia.org
Ullmann Condensation (for intermediate)Aniline, o-Chlorobenzoic AcidCopper catalystDiphenylamine-2-carboxylic acid pharmaguideline.com
Friedländer Synthesiso-Aminobenzaldehyde/Ketone, Active Methylene CompoundBase or Acid CatalystAcridine Derivative pharmaguideline.com

Modern and Sustainable Synthetic Innovations (e.g., Microwave-Assisted, One-Pot Synthesis)

In recent years, there has been a significant drive towards developing more efficient and environmentally benign synthetic methods. Microwave-assisted synthesis and one-pot reactions have emerged as powerful tools in this regard.

Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for the synthesis of acridine derivatives. researchgate.netyoutube.com For example, the Bernthsen reaction, which traditionally requires long heating times, can be accelerated using microwave irradiation. researchgate.net This technique has been successfully applied to the synthesis of various substituted acridines. soton.ac.uknih.gov The synthesis of 4,9-diaminoacridines has been improved using microwave heating, which significantly reduced the reaction time from hours to minutes for the nucleophilic aromatic substitution step. rsc.orgrsc.org

One-pot syntheses offer advantages in terms of efficiency and reduced waste by combining multiple reaction steps into a single procedure without the need for isolating intermediates. Several one-pot methods for the synthesis of acridine derivatives have been reported. mdpi.comnih.govresearchgate.netscielo.org.mxrsc.org For instance, a one-pot, three-component Hantzsch condensation of an aromatic aldehyde, dimedone, and an aniline in refluxing water has been developed for the synthesis of N-substituted acridinediones. mdpi.comnih.gov Another example is the palladium-catalyzed one-pot synthesis of 9-aminoacridines from 2-bromobenzonitriles and arylamines via a Buchwald-Hartwig amination followed by cycloaromatization. slideshare.net These modern approaches provide a more sustainable and efficient route to the acridine core.

Table 2: Modern Synthetic Routes to Acridine Derivatives

MethodReactantsCatalyst/ConditionsKey AdvantagesReference
Microwave-Assisted BernthsenDiarylamine, Carboxylic AcidZnCl2, Microwave irradiationReduced reaction time, increased yields researchgate.net
One-Pot Hantzsch CondensationAromatic aldehyde, Dimedone, AnilineRefluxing waterEnvironmentally friendly, good to excellent yields mdpi.comnih.gov
One-Pot Pd-catalyzed Synthesis2-Bromobenzonitrile, ArylaminePd catalyst, Buchwald-Hartwig amination followed by cycloaromatizationGood to excellent yields, mild conditions slideshare.net

Functionalization and Modification of the this compound Skeleton

Once the this compound core is synthesized, further modifications can be introduced to modulate its properties. The amino groups at the 1 and 7 positions are expected to be directing groups for electrophilic substitution and can also be directly functionalized.

Regioselective Substitution and Coupling Reactions

The direct functionalization of the acridine ring is a powerful strategy to introduce diverse substituents. However, achieving regioselectivity can be challenging due to the multiple reactive sites on the heterocyclic system. researchgate.net

Regioselective C-H bond functionalization has emerged as a key technology in modern organic synthesis. rsc.orgacs.org For the acridine scaffold, protocols for the regioselective arylation and alkylation at the C-4 and C-9 positions have been described using organozinc reagents. rsc.org The presence of directing groups is often crucial for controlling the position of functionalization. nih.gov In the case of this compound, the amino groups would strongly influence the regioselectivity of electrophilic aromatic substitution, likely directing incoming electrophiles to the ortho and para positions.

Palladium-catalyzed C-H activation has been successfully used for the alkoxylation of dihydrobenzo[c]acridines. researchgate.net More recently, photoredox catalysis has been employed for the cascade sp2 C-H bond functionalization of diarylamines to construct substituted acridines. thieme-connect.comthieme-connect.de These advanced methods offer potential routes for the selective functionalization of the this compound core.

Synthesis of Advanced Acridinediamine (B3347231) Derivatives and Analogues

The amino groups of this compound serve as handles for the synthesis of a wide range of derivatives. For example, proflavine (B1679165) (3,6-diaminoacridine) has been derivatized to synthesize novel ureas and thioureas with potential biological activity. nih.govacs.org Similar transformations could be applied to this compound. The synthesis of novel proflavine-dithiazolidinone derivatives has been achieved by reacting dialkyl acridin-3,6-diyl dithioureas with methyl bromoacetate. acs.org

Furthermore, the synthesis of N-substituted acridinediones has been reported, which are valuable precursors for more complex molecules. nih.govresearchgate.net The development of parallel synthesis strategies has enabled the rapid generation of libraries of 9-aminoacridine (B1665356) derivatives for screening purposes. ijcce.ac.ir These approaches could be adapted for the high-throughput synthesis of this compound analogues.

Mechanistic Investigations of this compound Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product distribution. The formation of the acridine ring via classical methods like the Bernthsen synthesis is believed to proceed through a series of well-defined steps.

In the Bernthsen synthesis , the reaction is initiated by the formation of an acyl chloride from the carboxylic acid and zinc chloride. rsc.org The diarylamine then attacks the activated carbonyl group. This is followed by an intramolecular electrophilic cyclization onto one of the aromatic rings of the diarylamine. The final step is an aromatization process, involving dehydration, to yield the 9-substituted acridine. rsc.org The regioselectivity of the cyclization step is critical for determining the final substitution pattern of the acridine product. For the synthesis of this compound, the starting diarylamine would need to possess amino groups at the appropriate positions to direct the cyclization accordingly.

For modern one-pot syntheses , such as the palladium-catalyzed approach, the proposed mechanism involves a sequence of catalytic cycles. The process begins with a Buchwald-Hartwig amination to form a C-N bond, creating a diarylamine intermediate. slideshare.net This is followed by an intramolecular cyclization and subsequent aromatization to furnish the final 9-aminoacridine product. slideshare.net The specific ligand environment of the palladium catalyst plays a crucial role in the efficiency of both the C-N coupling and the cyclization steps.

Mechanistic studies on C-H activation reactions on the acridine ring are also an active area of research. These reactions can proceed through various pathways, including concerted metalation-deprotonation, oxidative addition, or photoredox-catalyzed radical processes. youtube.comnih.gov The regioselectivity is often governed by the electronic and steric properties of the substrate and the nature of the catalyst and directing groups. rsc.orgnih.gov

Advanced Spectroscopic Characterization and Elucidation of 1,7 Acridinediamine

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis of Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy reveals the electronic transitions within a molecule by measuring its absorbance of light at various wavelengths. microbenotes.com For acridine (B1665455) derivatives like 1,7-acridinediamine, the UV-Vis spectra typically show significant absorption in the range of 350–450 nm. researchgate.net This absorption is characteristic of π-π* transitions, where an electron is promoted from a lower-energy pi (π) bonding orbital to a higher-energy pi antibonding (π*) orbital within the conjugated acridine ring system. researchgate.netwilliams.edulibretexts.org

The specific wavelength of maximum absorbance (λmax) can be influenced by the solvent environment and the presence of substituents on the acridine core. In methanol (B129727), for instance, a related compound, 3,6-diaminoacridine, exhibits a λmax at 456 nm. sigmaaldrich.com The intensity of this absorption is quantified by the molar extinction coefficient (ε), which for 3,6-diaminoacridine at 260 nm in methanol is 50,000 L·mol⁻¹·cm⁻¹. sigmaaldrich.com The presence of amino groups at the 1 and 7 positions influences the electronic distribution within the acridine ring, affecting the energy of these transitions.

Table 1: UV-Vis Absorption Data for Acridine Derivatives

CompoundSolventλmax (nm)Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) at λReference
3,6-DiaminoacridineMethanol45650,000 at 260 nm sigmaaldrich.com
Acridine DerivativesGeneral350-450Not Specified researchgate.net

This table is interactive. Click on the headers to sort the data.

Fluorescence Spectroscopy: Quantum Yields, Lifetimes, and Solvatochromic Behavior

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been electronically excited. This compound is a fluorescent compound, a property that is common among acridine derivatives. ontosight.ai

The fluorescence quantum yield (ΦF) , which is the ratio of photons emitted to photons absorbed, is a key parameter in characterizing a fluorophore. horiba.com For some amino-isocyanoacridine derivatives in water, the quantum yields are relatively low, ranging from 0.4% to 2.9%. researchgate.net The quantum yield can be significantly affected by the solvent. For example, the quantum efficiency of certain fluorescein (B123965) derivatives is much higher in the protic solvent ethanol. mdpi.com

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. mdpi.com This parameter is also sensitive to the solvent environment. For some fluorescein-amino acid compounds, lifetimes have been observed to range from 2.3 ns to 4.06 ns depending on the solvent polarity. mdpi.com

Solvatochromism refers to the change in the absorption or emission spectra of a compound with a change in the polarity of the solvent. Acridine derivatives often exhibit solvatochromic behavior. researchgate.net This is due to changes in the stabilization of the ground and excited states by the solvent molecules. For instance, acriflavine, a mixture containing 3,6-diaminoacridine, shows different excitation and emission wavelengths in various solvents. sigmaaldrich.cn

Table 2: Photophysical Properties of Related Acridine Derivatives

Compound/DerivativeSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (ΦF)Lifetime (τ) (ns)Reference
Amino-isocyanoacridinesWaterNot SpecifiedNot Specified0.4 - 2.9%Not Specified researchgate.net
Fluorescein DerivativesEthanolNot SpecifiedNot Specified~4.3 - 4.8%Not Specified mdpi.com
Fluorescein DerivativesVariousNot SpecifiedNot SpecifiedNot Specified2.3 - 4.06 mdpi.com
AcriflavineEthanol426524Not SpecifiedNot Specified sigmaaldrich.cn
AcriflavineMethanol424518Not SpecifiedNot Specified sigmaaldrich.cn
AcriflavineWater416514Not SpecifiedNot Specified sigmaaldrich.cn

This table is interactive. Click on the headers to sort the data.

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy is a powerful technique used to study the dynamic processes that occur in the excited state of a molecule on timescales ranging from picoseconds to nanoseconds. montana.eduinstras.com This method can measure the fluorescence decay rate and lifetime, providing detailed information about the excited state dynamics. montana.edu

Upon excitation with a pulse of laser light, the fluorescence signal is measured as a function of time. montana.edu The decay of this fluorescence can be influenced by various processes such as collisional quenching, solvent relaxation, and energy transfer. instras.com For proflavine (B1679165), a diaminoacridine, gas-phase fluorescence spectra have revealed the presence of two close-lying, long-lived emitting states. nih.govacs.org The relative intensities of the emission from these two states were found to be dependent on the excitation wavelength. nih.govacs.org This indicates complex excited-state dynamics, where excitation into a higher singlet state (S2) may be more probable than into the lowest singlet state (S1). nih.gov The study of these dynamics is crucial for understanding the photophysical behavior of this compound and related compounds. nih.gov

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of a molecule's chemical bonds. nanografi.com These techniques are complementary and offer detailed structural information.

Fourier-Transform Infrared (FT-IR) Spectroscopic Investigations of Functional Groups

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. researchgate.net The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific functional groups. plantsjournal.com

Table 3: Characteristic FT-IR Vibrational Frequencies for Acridine Derivatives

Functional Group/VibrationTypical Wavenumber Range (cm⁻¹)Reference
N-H Stretching3300 - 3500 researchgate.net
C-C Skeletal Stretching (aromatic)1475 - 1625 researchgate.net
C-H Out-of-plane Bending~732 (for acridine) researchgate.net

This table is interactive. Click on the headers to sort the data.

Raman Spectroscopic Studies of Molecular Vibrations

Raman spectroscopy is another vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser source. scienceedge.com When photons are scattered from a molecule, most of them have the same energy as the incident photons (Rayleigh scattering), but a small fraction are scattered with a different energy (Raman scattering). nanografi.com This energy difference corresponds to the vibrational energy of the molecule. europeanpharmaceuticalreview.com

A key advantage of Raman spectroscopy is that vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. europeanpharmaceuticalreview.com For molecules with a center of symmetry, vibrations that are Raman-active are often IR-inactive. europeanpharmaceuticalreview.com Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. nanografi.com

For acridine and its derivatives, Raman spectra provide information on the skeletal vibrations of the polycyclic aromatic ring system. researchgate.net The most intense Raman lines for similar molecules are often associated with C-H bending and C-C vibrations of the core structure. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org It provides information about the molecular weight of a compound and can offer clues about its structure through the analysis of fragmentation patterns. libretexts.org

For this compound (C₁₃H₁₁N₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 209.25). In high-resolution mass spectrometry, the exact mass can be determined, which helps to confirm the molecular formula.

Under electron ionization (EI) conditions, the molecular ion can fragment in predictable ways. The fragmentation of the acridine core is a key feature. Common fragmentation pathways for aromatic amines include the loss of small, stable molecules or radicals. For this compound, potential fragmentation could involve the loss of HCN (from the amine and the ring) or NH₂ radicals. The stability of the acridine ring system means that the molecular ion peak is likely to be quite intense.

Predicted Mass Spectrometry Fragmentation Data for this compound

The following table presents a hypothetical fragmentation pattern for this compound.

m/z Value Proposed Fragment Significance
209[C₁₃H₁₁N₃]⁺Molecular Ion (M⁺)
193[M - NH₂]⁺Loss of an amino radical
182[M - HCN]⁺Loss of hydrogen cyanide
166[M - NH₂ - HCN]⁺Sequential loss of an amino radical and hydrogen cyanide

Note: The actual fragmentation pattern can be complex and would need to be determined through experimental analysis.

Computational and Theoretical Chemistry of 1,7 Acridinediamine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,7-acridinediamine. These calculations, based on the principles of quantum mechanics, provide a microscopic view of the molecule's electronic framework. solubilityofthings.comrdworldonline.com

Density Functional Theory (DFT) and Ab Initio Approaches for Ground State Properties

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to determine the ground-state properties of molecules. github.iolibretexts.org DFT is a popular method due to its balance of computational cost and accuracy, making it suitable for a wide range of chemical systems. github.ionih.gov It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. github.io Ab initio methods, meaning "from the beginning," use fundamental physical constants to solve the electronic Schrödinger equation without empirical parameters, offering high accuracy. solubilityofthings.comlibretexts.orgwikipedia.org

For acridine (B1665455) derivatives, including diaminoacridines, DFT calculations are employed to investigate their ground and excited state properties. nih.gov These calculations can predict molecular geometries, energies, and other electronic properties. nih.govwavefun.com The choice of functional and basis set, such as B3LYP with various basis sets like 6-31G(d,p) and 6-311G(d,p), is crucial for obtaining reliable results. nih.gov Studies on related acridine compounds demonstrate that DFT can be used to calculate properties like bond lengths and angles with good agreement with experimental data. nih.gov

Table 1: Examples of DFT Functionals and Basis Sets Used in Acridine Derivative Studies

FunctionalBasis SetApplication
B3LYP6-31G(d,p)Ground and excited state properties of acridines
B3LYP6-311G(d,p)Ground and excited state properties of acridines
B3LYPDGDZVPGround and excited state properties of acridines
B3LYPLANL2DZGround and excited state properties of acridines

This table is generated based on data from a study on acridine derivatives. nih.gov

Ab initio methods, while computationally more intensive, provide a rigorous approach to calculating molecular properties. solubilityofthings.comlibretexts.org The Hartree-Fock (HF) method is the simplest ab initio approach, though it doesn't fully account for electron correlation. wikipedia.orgscribd.com More advanced post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy by including electron correlation effects. researchgate.net

Theoretical Prediction of Spectroscopic Signatures (UV-Vis, Fluorescence, Vibrational Spectra)

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules like this compound. Time-dependent DFT (TD-DFT) is a widely used method for calculating electronic excitation energies, which correspond to UV-Vis absorption spectra. nih.govku.edu.np

Theoretical calculations on related acridine derivatives have been used to predict their UV-Vis and fluorescence spectra. For instance, studies on amino-isocyanoacridines, which are structurally related to this compound, have utilized high-level quantum chemical calculations to understand their optical behavior, including their solvatochromic emission. researchgate.net The calculated absorption and emission spectra can be compared with experimental data to validate the computational models and provide a deeper understanding of the electronic transitions involved. researchgate.net

Vibrational spectra (infrared and Raman) can also be predicted using quantum chemical calculations. By calculating the normal modes of vibration and their corresponding frequencies, it is possible to assign the peaks observed in experimental spectra. ku.edu.np For example, DFT calculations have been used to perform vibrational analysis of molecules, and the calculated wavenumbers are often scaled to improve agreement with experimental values. ku.edu.np

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Charge Transfer Characteristics

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic properties. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its ability to participate in electronic transitions. nih.govchalcogen.ro

For acridine derivatives, the HOMO-LUMO gap has been studied using DFT. nih.gov A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, which is relevant for its photophysical properties. researchgate.net The distribution of the HOMO and LUMO across the molecule provides insight into the regions that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). chalcogen.rowuxibiology.com This analysis is critical for understanding intramolecular charge transfer (ICT) processes, where an electron is transferred from one part of a molecule to another upon excitation. ku.edu.np

In some acridine radicals, the formation of a twisted intramolecular charge transfer (TICT) state has been identified through computational studies as being responsible for their potent photoreductant behavior. nih.gov The analysis of HOMO and LUMO can also help in understanding the electron-accepting or donating behavior of these molecules in their ground and excited states. nih.gov

Table 2: Calculated HOMO-LUMO Gap for a Poly(ether-imide) with N,N-dimethyl aniline (B41778) moiety

ParameterValue (eV)
HOMO Energy-5.48
LUMO Energy-3.02
HOMO-LUMO Gap2.46

This table is based on data for a polymer containing an N,N-dimethyl aniline group, which has structural similarities to the amino groups in this compound. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. wustl.eduresearchgate.netelsevier.com By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, molecular interactions, and the influence of the environment. wustl.eduresearchgate.net

Conformational Analysis and Dynamic Behavior in Solution

The conformation of a molecule, or its three-dimensional shape, can significantly impact its properties and function. Conformational analysis of flexible molecules like this compound in solution can be performed using MD simulations. mdpi.comchemrxiv.org These simulations can explore the different conformations the molecule can adopt and their relative energies. mdpi.comsoton.ac.uk

For example, MD simulations have been used to study the conformational changes of proteins and nucleic acids, providing detailed information about their fluctuations and dynamics. researchgate.net Similarly, for smaller molecules, these simulations can reveal the preferred conformations in different solvents and how the molecule's shape changes over time. mdpi.comsoton.ac.uk The dynamic behavior observed in MD simulations can be correlated with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to validate the computational models. mdpi.com

Explicit Solvent Effects on Molecular Interactions

The solvent environment can have a profound effect on the structure, properties, and reactivity of a solute molecule. mdpi.comosti.govnih.govnih.gov Explicit solvent models in MD simulations, where individual solvent molecules are included in the simulation box, provide a detailed picture of solute-solvent interactions. nih.gov

These simulations can reveal how solvent molecules arrange themselves around the solute and how specific interactions, such as hydrogen bonding, influence the solute's conformation and electronic properties. osti.govnih.gov For instance, the presence of a solvent can alter reaction rates by stabilizing or destabilizing reactants, products, and transition states. osti.gov In the context of this compound, explicit solvent simulations could elucidate the role of water or other solvents in its binding to biological targets or its behavior in solution-based applications. The orientation of solvent molecules in the solvation shell can also contribute to properties like NMR chemical shifts. cas.cz

Computational Elucidation of Reaction Mechanisms and Pathways

No specific research detailing the computational elucidation of reaction mechanisms and pathways for this compound was found. General computational approaches for studying reaction mechanisms involve:

Identifying Stationary Points: Locating the structures of reactants, products, intermediates, and transition states on the potential energy surface. acs.org

Calculating Reaction Energetics: Determining the activation energies and reaction enthalpies to understand the feasibility and kinetics of a proposed pathway. nih.govmdpi.com

Intrinsic Reaction Coordinate (IRC) Analysis: Following the reaction path from a transition state to connect it to the corresponding reactants and products. smu.edu

Without dedicated studies, the specific transition states, intermediates, and energy barriers for reactions involving this compound remain uncharacterized.

Development and Application of Advanced Theoretical Models for Complex Systems

There is no available information on the development and application of advanced theoretical models for complex systems that specifically include this compound. The development of such models would typically involve:

Multi-scale Modeling: Combining quantum mechanical methods for the reactive center with classical mechanics for the larger environment. tum.de

Agent-Based Modeling: Simulating the behavior of individual molecular agents and their interactions to understand emergent properties of the system as a whole. umn.edu

Network Analysis: Representing the interactions and dynamics within a complex system as a network to identify key components and pathways. unige.it

Molecular Interaction Mechanisms of 1,7 Acridinediamine

Nucleic Acid Interaction Dynamics

Acridine (B1665455) derivatives are well-documented for their ability to bind to DNA and RNA, a characteristic that underpins many of their biological effects. This interaction is primarily governed by the planar nature of the acridine ring system.

The primary mechanism by which 1,7-Acridinediamine and other acridines interact with DNA is through intercalation. nih.govscispace.comontosight.ai This process involves the insertion of the flat aromatic chromophore between the stacked base pairs of the DNA double helix. nih.govpatsnap.com This binding mode is driven by non-covalent forces, including hydrophobic and van der Waals interactions, as well as stacking and charge-transfer interactions between the acridine's aromatic system and the DNA bases. nih.govpatsnap.com

Upon intercalation, the DNA helix must locally unwind and lengthen to accommodate the inserted molecule, leading to significant conformational changes. patsnap.com This distortion can interfere with fundamental cellular processes such as DNA replication and transcription. ontosight.aipatsnap.com The general modes for small molecule interactions with double-stranded DNA include intercalation, groove binding, and covalent binding. nih.govscispace.com While intercalation is the hallmark of acridines, side chains can contribute to binding by interacting with the DNA grooves, further stabilizing the complex. scispace.com

The strength and sequence preference of DNA binding can be influenced by the nature and position of substituents on the acridine ring. For instance, studies on bifunctional platinum-acridine conjugates have demonstrated preferential binding and significant thermal stabilization of the DNA duplex. nih.gov The unwinding of plasmid DNA is a key indicator used to characterize this intercalative binding. nih.gov

Table 1: Characteristics of Acridine-DNA Intercalation Click on the headers to sort the table.

CharacteristicDescriptionPrimary Driving ForcesConsequence for DNA Structure
Binding ModeInsertion of the planar acridine ring system between adjacent base pairs of the DNA double helix. nih.govpatsnap.comStacking interactions, hydrophobic forces, van der Waals forces. nih.govpatsnap.comLocal unwinding and lengthening of the DNA helix. patsnap.com
Structural RequirementA planar polyaromatic structure is essential for insertion into the DNA base stack. nih.govresearchgate.netAromaticity of the intercalator and DNA bases. nih.govDisruption of the regular helical structure, potentially affecting supercoiling. patsnap.com
StabilizationThe complex is stabilized by the sum of non-covalent interactions. Side chains can further stabilize the binding by interacting with DNA grooves. scispace.comCharge-transfer interactions, hydrogen bonding (if side chains are present). nih.govscispace.comIncreased thermal stability (higher melting temperature) of the DNA duplex. nih.gov

While most famously known as DNA intercalators, acridines also bind to RNA. medchemexpress.com The mechanism can also involve the intercalation of the planar ring into helical regions of RNA or binding to other structures like bulges and loops. Acridine orange, for example, fluoresces when it binds to single-stranded DNA or RNA. medchemexpress.com

The affinity and selectivity of acridine derivatives for specific RNA structures can be significantly enhanced by conjugating them to other RNA-binding modules, such as peptides. nih.gov Research on peptide-acridine conjugates has shown that this combination can create high-affinity, high-specificity ligands for particular RNA targets, such as the bacteriophage λ N peptide/boxB RNA system. nih.gov In one study, a peptide-acridine conjugate displayed an approximately 80-fold improvement in RNA-binding affinity compared to the peptide alone. nih.gov This enhancement was highly dependent on the structural context, including the flexibility of the linker connecting the peptide and the acridine moiety. nih.gov

Table 2: RNA Binding Affinity of a Peptide-Acridine Conjugate Click on the headers to sort the table.

LigandTarget RNADissociation Constant (Kd)Affinity Enhancement (fold)Reference
Peptide Aloneλ boxB RNA~1.2 nMN/A nih.gov
Peptide-Acridine Conjugateλ boxB RNA~15 pM~80 nih.gov
Peptide-Acridine ConjugateP22 boxB RNA (noncognate)-~3.2 nih.gov

In cells, DNA is tightly packaged into a condensed tertiary structure called chromatin, formed by wrapping the DNA around histone proteins. libretexts.org The alterations in DNA winding and flexibility caused by intercalating agents like this compound can interfere with this higher-order packaging. Furthermore, the induced unwinding can affect DNA supercoiling, a critical feature for many cellular processes, including the accessibility of DNA to enzymes involved in replication and transcription. patsnap.com The ability to modulate the topology of DNA is a key consequence of the interaction of these molecules.

Macromolecular and Enzyme Interaction Studies

Beyond direct binding to nucleic acids, the biological effects of acridines are often mediated by their interactions with proteins that process DNA and RNA, most notably topoisomerase enzymes.

Topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling and tangling, by transiently cleaving and religating the DNA backbone. wikipedia.orgoncohemakey.com Many acridine-based compounds are potent inhibitors of these enzymes, particularly type II topoisomerases. nih.govscispace.com

Instead of simply blocking the enzyme's active site, these acridines act as "topoisomerase poisons". wikipedia.orgnih.gov The mechanism involves the drug binding to and stabilizing a transient intermediate state known as the cleavage complex, where the topoisomerase is covalently attached to the cleaved DNA strand(s). nih.govnumberanalytics.com By stabilizing this complex, the intercalator prevents the enzyme from completing its reaction cycle, specifically the religation of the DNA break. wikipedia.orgnumberanalytics.com This trapping of the enzyme on the DNA leads to the accumulation of persistent single- or double-strand breaks, which can trigger cell cycle arrest and apoptosis. wikipedia.orgnumberanalytics.com While DNA intercalation is often necessary for this activity, it is not always sufficient, suggesting that specific interactions between the drug and the enzyme are also crucial. nih.gov

Table 3: Overview of Topoisomerase Inhibition Click on the headers to sort the table.

EnzymeNormal FunctionInhibitor Mechanism ("Poisoning")Cellular Outcome
Topoisomerase ICreates transient single-strand breaks to relax DNA supercoiling. wikipedia.orgoncohemakey.comInhibitor stabilizes the Topoisomerase I-DNA covalent complex, preventing religation. wikipedia.orgnumberanalytics.comAccumulation of single-strand breaks, leading to double-strand breaks during replication and cell death. oncohemakey.com
Topoisomerase IICreates transient double-strand breaks to untangle and unknot DNA. wikipedia.orgoncohemakey.comInhibitor stabilizes the Topoisomerase II-DNA covalent complex, preventing religation of the double-strand break. wikipedia.orgnumberanalytics.comAccumulation of double-strand breaks, cell cycle arrest, and apoptosis. wikipedia.org

The cellular activity of any small molecule is also governed by its ability to reach and remain at its target site. This involves interactions with various cellular proteins and transport systems. While specific studies on this compound are limited in this area, general principles can be inferred from related compounds.

Cellular transport systems, including efflux pumps, play a critical role in modulating the intracellular concentration of drugs. In bacteria, resistance to quinolones, another class of topoisomerase inhibitors, can arise from mutations that increase the expression of native efflux pumps, which actively transport the drugs out of the cell. nih.gov It is plausible that similar mechanisms could affect the efficacy of acridine derivatives.

Furthermore, interactions with other cellular proteins can influence a compound's mechanism of action. For example, Bcl-2 family proteins are key regulators of apoptosis and are known to interact with mitochondrial calcium transport systems. mdpi.com While a direct link between acridines and this specific system is not established, the ultimate apoptotic outcome of topoisomerase poisoning is regulated by such protein networks. The binding of drugs to carrier proteins in the cell or bloodstream can also affect their distribution and availability. nih.gov

Membrane and Cellular Microenvironment Interactions

The interaction of this compound with cell membranes and its behavior within the cellular microenvironment are influenced by its physicochemical properties, including its hydrophobic nature and its capacity to engage in various non-covalent interactions. researchgate.net The acridine scaffold, being largely hydrophobic, facilitates partitioning into the lipid bilayer of cell membranes. This interaction is not merely passive; the cellular microenvironment itself can modulate the behavior of molecules like this compound. nih.gov

Studies on related acridine derivatives, such as acridine orange, have shown that these molecules can accumulate in acidic organelles like lysosomes. researchgate.net This suggests that the protonation state of the amino groups on the acridine ring, which is dependent on the pH of the microenvironment, plays a crucial role in its subcellular localization and interactions. For instance, in the acidic environment of a lysosome, the amino groups would be protonated, increasing the molecule's polarity and potentially trapping it within the organelle.

The behavior of acridinediamine (B3347231) derivatives can also be influenced by the presence of micelles, which can serve as a simplified model for the cellular microenvironment. For example, the fluorescence properties of certain acridine derivatives have been shown to change in the presence of sodium lauryl sulfate (B86663) (SLS) micelles, indicating an interaction with this organized assembly. researchgate.net This demonstrates the sensitivity of the compound's photophysical properties to its immediate surroundings, a factor that is highly relevant in the heterogeneous environment of a cell.

Supramolecular Recognition and Host-Guest Complexation

Supramolecular chemistry explores the assembly of molecules into larger, organized structures through non-covalent interactions. mdpi.comwikipedia.org this compound, with its aromatic system and hydrogen-bonding capable amino groups, can participate in such interactions, leading to the formation of host-guest complexes and other supramolecular assemblies.

Principles of Supramolecular Assembly Involving this compound

The formation of supramolecular assemblies is governed by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions. researchgate.netaceec.ac.in In the context of this compound, the aromatic acridine core is a prime candidate for π-π stacking interactions with other aromatic systems. The amino groups at the 1 and 7 positions can act as hydrogen bond donors, interacting with suitable acceptor molecules.

The principles of molecular recognition are central to supramolecular assembly. fortunejournals.com This involves a specific and selective binding between a host molecule and a guest molecule. The host typically possesses a cavity or binding site that is complementary in size, shape, and chemical nature to the guest. Common host molecules in supramolecular chemistry include cyclodextrins, calixarenes, cucurbiturils, and crown ethers. wikipedia.org

For instance, cyclodextrins, which are cyclic oligosaccharides, have a hydrophobic inner cavity and a hydrophilic exterior. scielo.br This structure allows them to encapsulate hydrophobic guest molecules, like the acridine ring of this compound, in aqueous solutions. nih.gov The formation of such an inclusion complex is driven by the hydrophobic effect, where the unfavorable interaction between the hydrophobic guest and water is minimized by its inclusion within the cyclodextrin (B1172386) cavity. pku.edu.cn

Cucurbiturils are another class of macrocyclic host molecules that can form stable complexes with guest molecules. mdpi.comnih.gov Their rigid structure and ability to form strong ion-dipole and hydrogen bonding interactions at their portals make them effective hosts for a variety of guests. chemrxiv.org The binding of a guest like this compound within a cucurbituril (B1219460) cavity would be influenced by the size and shape complementarity between the host and guest. mdpi.com

Self-Assembly and Formation of Ordered Supramolecular Structures

Self-assembly is the spontaneous organization of molecules into well-defined, ordered structures driven by non-covalent interactions. kdpublications.infiveable.me This process is fundamental to the formation of complex biological structures and is a powerful tool in materials science for creating novel nanomaterials. mdpi.comresearchgate.net this compound, through a combination of π-π stacking of its acridine core and hydrogen bonding from its amino groups, has the potential to self-assemble into various ordered supramolecular structures.

The nature of the self-assembled structure depends on factors such as the concentration of the molecule, the solvent, temperature, and the presence of other molecules or ions. At a fundamental level, molecules can aggregate to form dimers, trimers, and higher-order oligomers. mdpi.com These smaller assemblies can then serve as building blocks for larger, more complex structures.

For instance, the stacking of aromatic molecules can lead to the formation of one-dimensional structures like nanofibers or nanotubes. fortunejournals.com If the interactions are anisotropic, more complex two-dimensional or three-dimensional structures can emerge. The process of self-assembly can be influenced by the introduction of other molecules that can co-assemble with this compound, leading to the formation of multicomponent supramolecular systems. nih.gov

The formation of ordered structures can have a significant impact on the material's properties. For example, the self-assembly of amyloid peptides into ordered fibrils is a well-known phenomenon. nih.gov In the context of this compound, self-assembly could lead to the formation of gels, liquid crystals, or other organized materials with unique optical or electronic properties. fiveable.me The ability to control the self-assembly process is a key goal in supramolecular chemistry, as it allows for the design of materials with specific functions. nih.gov

Advanced Analytical Methodologies Utilizing 1,7 Acridinediamine

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of acridine (B1665455) derivatives. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of acridine-based compounds and for their quantification. While specific HPLC methodologies for 1,7-acridinediamine are not extensively detailed in public literature, the analysis of structurally related acridine dyes and derivatives is common and demonstrates the utility of the technique. For instance, certificates of analysis for compounds like Acridine Orange and Ethacridine Lactate Monohydrate frequently report purity levels determined by HPLC, often exceeding 95-98%. fishersci.comvwr.comlgcstandards.com These analyses typically utilize UV-Vis detectors, leveraging the strong absorbance characteristics of the acridine ring system. Purity assessments for Ethacridine Lactate Monohydrate, a derivative of 3,9-acridinediamine, have shown results of 100% when measured at wavelengths of 365 nm and 370 nm. lgcstandards.comlgcstandards.com This indicates that HPLC methods can be finely tuned for high accuracy in the quality control of acridine compounds.

Table 1: HPLC Purity of Acridine-Related Compounds

Compound Purity Detection Wavelength
Acridine Orange ≥98.0% Not Specified
Acridine Orange (ultra pure) ≥95% Not Specified
Ethacridine Lactate Monohydrate 100.00% 365 nm
Ethacridine Lactate Monohydrate 100.00% 370 nm

This table presents data from analyses of compounds structurally related to this compound, illustrating the application of HPLC for purity assessment.

For the analysis of this compound in complex matrices, hyphenated techniques that couple the separation power of chromatography with the detection specificity of mass spectrometry (MS) are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of acridine derivatives. LC-MS combines the separation capabilities of HPLC with the mass-analyzing power of a mass spectrometer, allowing for the definitive identification and quantification of components in a mixture. nih.gov The development of a robust LC-MS method is critical, especially for compounds that may be unstable in solution. nih.gov A crucial aspect of LC-MS analysis is the prevention of ionic contamination in solvents, as metal ions can form adducts with the analyte, complicating spectra and suppressing the desired signal. spectroscopyonline.com

While experimental data for this compound is scarce, predictive models for the closely related isomer, 2,7-acridinediamine (B14700049), provide insight into the expected mass spectrometric behavior. uni.lu These predictions are vital for developing targeted LC-MS methods.

Table 2: Predicted Collision Cross Section (CCS) for 2,7-Acridinediamine Adducts in Mass Spectrometry

Adduct m/z (mass-to-charge ratio) Predicted CCS (Ų)
[M+H]⁺ 210.10257 142.7
[M+Na]⁺ 232.08451 153.6
[M-H]⁻ 208.08801 146.9
[M+NH₄]⁺ 227.12911 161.8
[M+K]⁺ 248.05845 147.9
[M]⁺ 209.09474 141.5

Data sourced from PubChem for the isomer 2,7-acridinediamine (CID 31625), providing expected values for mass spectrometry analysis. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used for separating and identifying volatile and semi-volatile compounds. researchgate.net Its application to the analysis of drugs and explosives is well-documented. peakscientific.com For related compounds like Acridine Orange, GC-MS data shows a top peak with an m/z of 265. nih.gov However, the applicability of GC-MS for underivatized diaminoacridines like this compound may be limited due to their relatively low volatility and potential for thermal degradation. Chemical derivatization would likely be required to enhance volatility for successful GC-MS analysis.

Electrophoretic Methods for Separation and Characterization

Electrophoresis separates molecules based on their size and charge by applying an electric field. wikipedia.org This technique could be effectively applied to the separation and characterization of this compound, particularly because its amino groups can be protonated in acidic buffer systems, imparting a positive charge to the molecule.

General electrophoretic methods include slab gel electrophoresis and capillary electrophoresis. In gel electrophoresis, a matrix of polyacrylamide or agarose (B213101) acts as a sieve. wikipedia.org Polyacrylamide gel electrophoresis (PAGE) provides uniform pore sizes suitable for separating proteins and smaller molecules. thermofisher.comnih.gov Agarose gels have larger pores and are typically used for larger molecules like DNA, but can also be used for separating charged dyes. moca.net.uanih.gov

The separation of synthetic food dyes in agar-agar gel has been demonstrated using phosphate (B84403) buffers, where the dyes migrate towards the positively charged anode, indicating they carry a negative charge. moca.net.ua Conversely, a protonated acridinediamine (B3347231) molecule would migrate towards the cathode. Key parameters that would need to be optimized for the separation of this compound include the type of gel (polyacrylamide or agarose), the pH and ionic strength of the buffer solution, and the applied voltage. moca.net.ua

Advanced Spectroscopic Detection Methods

The inherent spectroscopic properties of the acridine ring system allow for the use of highly sensitive detection methods.

Acridine derivatives are well-known for their fluorescent properties, making them ideal candidates for highly sensitive detection methods. nih.govnih.gov Spectrofluorimetry measures the fluorescence intensity of a sample, providing a sensitive means of quantification.

Laser-Induced Fluorescence (LIF) is a spectroscopic method with an exceptionally high signal-to-noise ratio, enabling the detection of trace quantities of fluorescent species. wikipedia.org The technique involves exciting a molecule with a laser tuned to a specific absorption wavelength and then detecting the subsequent spontaneously emitted light, which occurs at a longer wavelength. wikipedia.orgresearchgate.net LIF has been successfully applied to the quantitative measurement of concentrations in various fields and for the detection of polycyclic aromatic hydrocarbons (PAHs), which are structurally analogous to the acridine nucleus. wikipedia.orgitrcweb.org Given that PAHs are fundamental components of fossil fuels and tars, the use of LIF to detect them in subsurface environments highlights the technique's power and suggests its suitability for the sensitive detection of this compound. itrcweb.org

Quantitative spectroscopic analysis is a powerful tool for determining the concentration of a substance by measuring its interaction with electromagnetic radiation. iac.es Techniques such as UV-Vis absorption spectroscopy and spectrofluorimetry are routinely used in quality control for pharmaceutical ingredients. frontiersin.org

The fundamental principle of quantitative absorption spectroscopy is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. For quantitative analysis of this compound, a calibration curve would be constructed by measuring the absorbance or fluorescence intensity of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance or fluorescence and interpolating the value from the calibration curve. iac.es This approach requires comparing the spectrum of the sample against a reference standard to ensure accuracy. frontiersin.org The selection of an appropriate wavelength for analysis, typically at the peak of an absorption or emission band, is critical for achieving maximum sensitivity and accuracy.

Method Development and Validation for Analytical Procedures

The establishment of robust and reliable analytical methods is fundamental for the qualitative and quantitative assessment of chemical compounds. For this compound, the development and subsequent validation of an analytical procedure, such as High-Performance Liquid Chromatography (HPLC), are critical to ensure that the method is suitable for its intended purpose. europa.eunihs.go.jp The validation process demonstrates that the analytical procedure consistently produces results that are accurate, reproducible, and specific. This process is governed by internationally recognized guidelines, primarily those from the International Council for Harmonisation (ICH), which outline the specific validation characteristics that must be investigated. europa.eujcanalytical.co.uksysrevpharm.orgeuropa.eu

Method development for this compound would begin with an evaluation of its physicochemical properties, including its solubility, pKa, and UV-visible absorbance spectrum, to inform the selection of an appropriate chromatographic system. gyanvihar.org A reversed-phase HPLC (RP-HPLC) method is a common choice for aromatic amines. ijnrd.org Development would involve optimizing the mobile phase composition (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), selecting a suitable stationary phase (e.g., a C18 column), and setting the detector wavelength to the maximum absorbance of this compound to ensure optimal sensitivity. gyanvihar.orgsigmaaldrich.com

Once the method is developed, it undergoes rigorous validation to verify its performance characteristics. ujpronline.comedraservices.nl This involves a series of experiments to assess specificity, linearity, accuracy, precision, detection limits, and robustness. europa.eusysrevpharm.org

Specificity Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nihs.go.jp For this compound, this would be demonstrated by showing that there is no interference from a placebo or known related substances at the retention time of the this compound peak.

Linearity Linearity demonstrates the proportional relationship between the concentration of this compound and the analytical signal. europa.eu This is typically evaluated by analyzing a series of at least five standard solutions of this compound over a specified concentration range. The results are plotted as signal versus concentration, and the relationship is assessed using the coefficient of determination (r²), which should ideally be ≥ 0.999. demarcheiso17025.com

Table 1: Example Linearity Data for this compound by HPLC

Concentration (µg/mL)Peak Area (Arbitrary Units)
50248500
75374100
100499800
125625500
150751200

Linear Regression Analysis:

Equation: y = 5005x - 1500

Coefficient of Determination (r²): 0.9998

Accuracy Accuracy refers to the closeness of the test results obtained by the method to the true value. europa.eu It is often determined by performing recovery studies, where a known amount of pure this compound is added to a sample matrix (spiked sample) and analyzed. The percentage of the analyte recovered is then calculated. Accuracy is typically assessed at three different concentration levels, with multiple preparations at each level.

Table 2: Example Accuracy (Recovery) Data for this compound

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.079.699.5%
100%100.0100.8100.8%
120%120.0119.499.5%

Precision Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is evaluated at two levels:

Repeatability (Intra-day Precision): Assesses the precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day Precision): Evaluates the variations within the same laboratory, but on different days, with different analysts, or different equipment.

The precision is expressed as the Relative Standard Deviation (RSD) of a series of measurements.

Table 3: Example Precision Data for this compound

Precision LevelSample IDAssay Result (% of Target)Mean (%)Std. Dev.RSD (%)
Repeatability (Intra-day)199.8100.00.450.45%
2100.5
399.6
499.5
5100.3
6100.3
Intermediate (Inter-day)1100.8100.40.680.68%
299.7
3101.2
499.5
5100.6
6100.6

Limit of Detection (LOD) and Limit of Quantitation (LOQ) The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. demarcheiso17025.com These are often determined based on the signal-to-noise ratio, where a ratio of 3:1 is common for LOD and 10:1 for LOQ. demarcheiso17025.com

Robustness Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. jcanalytical.co.uk For an HPLC method for this compound, these variations could include changes in the mobile phase composition (e.g., ±2% acetonitrile), pH of the buffer (e.g., ±0.2 units), or column temperature.

The successful completion of these validation tests ensures that the analytical method for this compound is reliable, accurate, and fit for its intended purpose in a quality control environment. gsconlinepress.com

Table 4: Summary of Validation Parameters for a Hypothetical this compound HPLC Method

ParameterResultAcceptance Criteria
SpecificityNo interference from placebo/impuritiesMethod must be specific
Linearity (r²)0.9998r² ≥ 0.999
Accuracy (% Recovery)99.5% - 100.8%98.0% - 102.0%
Precision (RSD)Intra-day: 0.45%, Inter-day: 0.68%RSD ≤ 2.0%
LOD0.05 µg/mL(Signal-to-Noise Ratio ~3:1)
LOQ0.15 µg/mL(Signal-to-Noise Ratio ~10:1)
RobustnessPassedRSD should remain within limits

Applications of 1,7 Acridinediamine and Its Derivatives in Chemical Biology Research in Vitro

Development and Utilization as Fluorescent Probes for Biological Components

The unique photophysical properties of the acridine (B1665455) scaffold, particularly its ability to fluoresce, have made 1,7-acridinediamine and its derivatives valuable tools in chemical biology for the visualization and analysis of biological components in vitro. These compounds often exhibit changes in their fluorescence characteristics upon interaction with biomolecules, a feature that has been extensively exploited for the development of sensitive fluorescent probes.

Nucleic Acid Staining and Visualization in Cell-Free Systems and Cell Cultures

Derivatives of the acridine family are well-established fluorescent stains for nucleic acids. Their planar structure allows them to intercalate between the base pairs of double-stranded DNA (dsDNA) and to a lesser extent, double-stranded RNA (dsRNA). This intercalation results in a significant increase in fluorescence quantum yield, making them effective "light-switch" probes that are dimly fluorescent in solution but become brightly fluorescent upon binding to their target.

In cell-free systems, these dyes are routinely used to quantify DNA and RNA, and to visualize nucleic acids in gel electrophoresis. In cell cultures, their ability to permeate cell membranes allows for the staining of nucleic acids in both live and fixed cells, enabling the visualization of nuclear and mitochondrial DNA. For instance, Acridine Orange, a well-known derivative, is widely used for this purpose.

Table 1: Spectroscopic Properties of Acridine Derivatives as Nucleic Acid Stains

DerivativeExcitation Max (nm) (Bound to DNA)Emission Max (nm) (Bound to DNA)Fluorescence Enhancement upon DNA Binding
Acridine Orange502525 (Green)>1000-fold
Proflavine (B1679165)~444~510Significant

Note: Data is compiled from various sources and represents typical values.

Differential Staining of DNA and RNA for Cellular Analysis

A remarkable feature of certain acridine derivatives, most notably Acridine Orange, is their ability to differentially stain DNA and RNA. This property arises from the different binding modes of the dye to these two types of nucleic acids. When Acridine Orange intercalates into the rigid structure of dsDNA, it emits green fluorescence (approximately 525 nm). However, when it binds to the more flexible, single-stranded RNA (ssRNA), it forms aggregates that emit red fluorescence (approximately 650 nm).

This metachromatic shift is invaluable for in vitro cellular analysis, allowing researchers to distinguish between the DNA-rich nucleus and the RNA-rich cytoplasm and nucleoli. This differential staining provides insights into cellular processes such as protein synthesis and cell cycle progression. The ratio of red to green fluorescence can be used as an indicator of the relative amounts of RNA and DNA, which can change depending on the metabolic state of the cell.

Applications in Fluorescence Microscopy and Flow Cytometry for Cellular Imaging

The fluorescent properties of this compound derivatives make them highly suitable for advanced cellular imaging techniques. In fluorescence microscopy, these dyes are used to visualize the morphology and distribution of nucleic acids within cells. The differential staining of DNA and RNA by Acridine Orange, for example, allows for detailed imaging of the nucleus and cytoplasm.

Flow cytometry is another powerful technique that benefits from the use of acridine-based dyes. By staining a population of cells with a dye like Acridine Orange, researchers can analyze various cellular parameters on a single-cell basis. For instance, flow cytometry can be used to quantify the DNA and RNA content of individual cells, which is particularly useful for cell cycle analysis. Cells in different phases of the cell cycle (G0/G1, S, and G2/M) have distinct DNA content, which can be readily distinguished. Furthermore, changes in RNA content, which can indicate cellular activation or differentiation, can also be monitored.

Sensing Applications: pH Probes and Microenvironment Indicators

The fluorescence of acridine derivatives is often sensitive to the local chemical environment, a property that has been harnessed to develop probes for monitoring intracellular parameters such as pH. The protonation and deprotonation of the nitrogen atoms in the acridine ring and its amino substituents can significantly alter the electronic structure of the molecule, leading to changes in its absorption and emission spectra.

Certain acridine derivatives exhibit a pH-dependent fluorescence intensity or a shift in their emission wavelength, making them effective pH indicators. These probes can be designed to target specific cellular compartments, such as lysosomes, which maintain an acidic environment. By measuring the fluorescence of the probe within these organelles, it is possible to monitor changes in lysosomal pH in response to various stimuli or in disease states. For example, Acridine Orange is known to accumulate in acidic compartments like lysosomes, where it fluoresces bright red, providing a qualitative indication of these acidic organelles.

Table 2: Characteristics of Acridine-Based Fluorescent pH Probes

Probe TypePrinciple of DetectionTarget OrganelleObservable Change
Acridine OrangeAccumulation in acidic compartmentsLysosomesIncreased red fluorescence
Acridine-based lifetime probesChange in fluorescence lifetime with pHCytosol, specific organellesAlteration in fluorescence decay kinetics

Modulators of Biological Processes Investigated In Vitro

Beyond their applications as imaging agents, this compound and its derivatives have been investigated for their ability to modulate biological processes. Their interactions with key biomolecules, particularly nucleic acids, can lead to the inhibition of essential cellular functions.

Mechanistic Investigations of Antimicrobial Activity in Model Systems

Aminoacridines, including the structural isomer of this compound, proflavine (3,6-diaminoacridine), have a long history as antimicrobial agents. In vitro studies have been crucial in elucidating their mechanisms of action against bacteria. The primary mode of antibacterial activity is believed to be the interaction of these compounds with bacterial DNA.

DNA Intercalation and Synthesis Inhibition: The planar acridine ring intercalates between bacterial DNA base pairs. invivochem.comresearchgate.net This binding can physically obstruct the action of enzymes involved in DNA replication and transcription, such as DNA and RNA polymerases, thereby inhibiting the synthesis of new nucleic acids and ultimately halting bacterial growth and reproduction. invivochem.comnih.gov This mode of action leads to bacteriostatic effects. nih.gov

Inhibition of Bacterial Topoisomerases: Another key mechanism is the inhibition of bacterial topoisomerases, such as DNA gyrase and topoisomerase IV. researchgate.netnih.gov These enzymes are essential for managing the topological state of bacterial DNA during replication. By inhibiting these enzymes, acridine derivatives can prevent the proper segregation of newly replicated chromosomes, leading to cell death. nih.gov This makes them bactericidal against some strains.

Disruption of Membrane Function: Some studies suggest that acridine derivatives can also affect the integrity and function of the bacterial cell membrane. For example, 9-aminoacridine (B1665356) has been shown to disrupt the proton motive force (PMF) across the bacterial membrane, which is essential for cellular energy production and transport processes. nih.gov

Table 3: In Vitro Mechanistic Data for Aminoacridine Antimicrobial Activity

Mechanism of ActionModel System/AssayKey FindingsReference Compound(s)
DNA IntercalationSpectroscopic analysis with bacterial DNABinds to bacterial DNA, causing structural changes.Proflavine
Inhibition of DNA/RNA SynthesisIn vitro polymerase assaysPrevents the action of DNA and RNA polymerases.Proflavine
Inhibition of DNA GyraseEnzyme inhibition assaysInhibits the supercoiling activity of bacterial DNA gyrase.Acridine derivatives
Disruption of Proton Motive ForceMembrane potential-sensitive dye assaysCauses depolarization of the bacterial cell membrane.9-Aminoacridine

These in vitro investigations provide a detailed understanding of the molecular mechanisms by which this compound and its derivatives exert their biological effects, paving the way for their further development and application in chemical biology research.

In Vitro Studies on the Perturbation of DNA Replication and Gene Transcription

The planar aromatic structure of the acridine ring allows it and its derivatives to intercalate between the base pairs of DNA, a mechanism that can lead to the perturbation of critical cellular processes such as DNA replication and gene transcription. While direct studies on this compound are limited in the available literature, extensive in vitro research on its isomer, proflavine (3,6-diaminoacridine), provides significant insights into the inhibitory potential of diaminoacridines on these fundamental biological processes.

In vitro studies using DNA polymerase from E. coli have demonstrated that proflavine acts as an inhibitor of polynucleotide synthesis. The extent of this inhibition is directly proportional to the concentration of proflavine bound to the DNA template, reaching a saturation point where approximately one molecule of proflavine is bound for every five base pairs. cdnsciencepub.com Kinetic analyses of this inhibition revealed a competitive mechanism with respect to the DNA template. cdnsciencepub.com

The following table summarizes the kinetic parameters of proflavine inhibition on E. coli DNA polymerase in vitro.

Enzyme SourceSubstrateInhibitorInhibition TypeApparent KmApparent Ki
E. colipoly(d(A-T))ProflavineCompetitive with polynucleotide3.6 x 10-5 M7.4 x 10-7 M
E. coliDeoxyribonucleoside triphosphatesProflavineNoncompetitive5.4 x 10-5 M1.9 x 10-5 M

These findings suggest that the stabilization of the acridine-polynucleotide complex is a key factor in the observed inhibition. cdnsciencepub.com The competitive nature of the inhibition with respect to the DNA template indicates that the binding of proflavine to DNA prevents the polymerase from effectively using it as a template for replication.

Similarly, in vitro studies on gene transcription have shown that aminoacridines, including proflavine, can inhibit DNA-primed RNA polymerase from Escherichia coli. nih.gov The inhibitory effect is potent for planar acridines like proflavine. nih.govnih.gov Kinetic studies have indicated that the inhibition of RNA polymerase by proflavine is competitive, suggesting that the acridine molecule may occupy the sites on the enzyme that are specific for binding the nucleoside triphosphate substrates or the bases of the DNA template as they become accessible during the transcription process. nih.gov The primary mechanism of action for the inhibition of RNA synthesis by acridine derivatives is related to the inhibition of the enzyme's binding to the DNA template. nih.gov

Characterization of Lysosomotropic Properties and Vacuole Staining as Research Tools

The basic nature of the amino groups on the acridine ring suggests that this compound and its derivatives may possess lysosomotropic properties. Lysosomotropic agents are weakly basic compounds that can permeate biological membranes in their neutral state and subsequently become protonated and trapped within acidic organelles, such as lysosomes and vacuoles. This accumulation is driven by the pH gradient between the cytosol (typically pH ~7.2-7.4) and the acidic lumen of these organelles (pH ~4.5-5.0).

The potential for diaminoacridines to act as lysosomotropic agents is also supported by studies on various lysosomotropic amines and diamines, which have been shown to affect cellular processes related to lysosomes. core.ac.uk The accumulation of weakly basic compounds within lysosomes can lead to their swelling and impairment of function.

The fluorescence of the acridine nucleus provides a basis for the use of its derivatives as staining agents in cell biology. The accumulation of a fluorescent lysosomotropic compound within vacuoles and lysosomes allows for their visualization by fluorescence microscopy. While specific applications of this compound as a vacuole stain have not been detailed, the principles of lysosomotropism and the known fluorescent properties of the acridine scaffold suggest its potential as a research tool for labeling acidic organelles. The table below outlines the characteristics of some acridine derivatives used as fluorescent probes for acidic organelles.

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Target OrganelleKey Features
Acridine Orange~488~530 (monomeric), ~650 (aggregated)Lysosomes, Acidic VesiclesMetachromatic fluorescence allows differentiation of acidic compartments. nih.govmdpi.com
QuinacrineNot specifiedNot specifiedAcidic VesiclesSuitable for long-term imaging due to photostability. nih.gov

Given that this compound possesses two basic amino groups, it is highly probable that it would exhibit lysosomotropic behavior, accumulating in acidic cellular compartments. This intrinsic property, combined with the inherent fluorescence of the acridine ring system, positions this compound and its derivatives as potential candidates for development as fluorescent probes for studying the morphology and dynamics of lysosomes and vacuoles in vitro.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Correlating Structural Modifications with Spectroscopic Properties and Interaction Affinities

The relationship between the structural features of acridinediamine (B3347231) derivatives and their spectroscopic and interactive properties is a cornerstone of their development for various applications. The planar aromatic structure of the acridine (B1665455) core is fundamental to its ability to intercalate between the base pairs of double-stranded DNA. researchgate.netscispace.comnih.gov This intercalation is a primary mechanism of action and is driven by stacking and charge-transfer interactions between the aromatic system of the acridine molecule and the DNA bases, leading to a characteristic unwinding of the DNA helix. scispace.comnih.gov

Structural modifications to the 1,7-acridinediamine scaffold significantly influence its spectroscopic characteristics and how it binds to biological targets. For instance, the introduction of different substituent groups can alter the electronic distribution within the acridine ring system, thereby affecting its absorption and fluorescence properties. Changes in absorbance intensity, such as hyperchromism or hypochromism, and shifts in the peak position (hypsochromic or bathochromic shifts) are indicative of interactions with macromolecules like DNA. researchgate.net

The nature and positioning of substituents also play a critical role in interaction affinities. The addition of side chains or modifications to the peripheral rings can be strategically employed to enhance DNA-binding affinity or improve solubility. For example, the development of acridine derivatives bearing macrocyclic polyamines, such as cyclen, has been shown to result in compounds with high DNA binding ability. researchgate.net Specifically, bis-acridine derivatives, where two acridine moieties are linked, often exhibit stronger DNA binding than their mono-acridine counterparts due to the potential for dual intercalation or interaction. researchgate.net

Furthermore, studies have shown that the presence and nature of substituents can confer selectivity for specific DNA sequences, such as G-C rich regions. researchgate.net The introduction of different functional groups can also influence the mode of binding, favoring intercalation or groove binding.

Table 1: Spectroscopic and Interaction Properties of Selected Acridine Derivatives

Compound/DerivativeStructural ModificationSpectroscopic Change upon DNA InteractionInteraction Affinity/Mode
Proflavine (B1679165) (3,6-diaminoacridine) Unsubstituted diaminoacridineChanges in absorbance and fluorescenceIntercalation into DNA scispace.comnih.gov
Acridine Orange N,N,N',N'-Tetramethyl-3,6-acridinediamineEnhanced fluorescence upon binding to DNAIntercalation, distinguishes between DNA and RNA nih.govresearchgate.net
Acridine-cyclen conjugates Acridine linked to a cyclen macrocycleNot specifiedIntercalative binding, preference for G-rich sequences researchgate.net
Bis-acridine derivatives Two linked acridine moietiesNot specifiedHigher DNA binding ability than mono-acridines researchgate.net
Amino-isocyanoacridines (ICAAcs) Introduction of isocyano and amino groupsEnhanced solvatochromic emissionpH-dependent binding researchgate.net

Rational Design Principles for Enhanced Selectivity and Specificity in Interactions

The rational design of this compound derivatives aims to optimize their interaction with specific biological targets, thereby enhancing their efficacy and reducing off-target effects. A key principle in this process is the strategic modification of the acridine scaffold to achieve greater selectivity.

One successful approach involves the synthesis of hybrid molecules that combine the acridine core with other bioactive moieties. For example, the incorporation of a 1,3,4-thiadiazole (B1197879) moiety into the acridine structure has led to the development of novel derivatives that act as selective acetylcholinesterase (AChE) inhibitors. nih.gov In one study, certain derivatives from this class exhibited significantly higher inhibitory activity against AChE compared to the reference compound tacrine. nih.gov Kinetic studies of these compounds revealed a mixed competitive/non-competitive inhibition mechanism. nih.gov

Another design principle focuses on exploiting specific features of the target. For instance, since many tumor cells overexpress enzymes like topoisomerases, designing acridine derivatives that act as potent topoisomerase poisons can provide a selective mode of killing cancer cells. scispace.comnih.gov Similarly, the reactivation of telomerase in a high percentage of cancer cells makes it an attractive target for rationally designed acridine-based inhibitors. scispace.comnih.gov

The introduction of functional groups that can participate in specific interactions, such as hydrogen bonding or electrostatic interactions, with the target molecule is another crucial design consideration. For example, amino-isocyanoacridines have been designed as pH-sensitive fluorescent probes. researchgate.net These molecules exhibit a fine-tunable optical behavior that can be modulated by pH and complexation with metal ions like Ag(I), allowing for precise measurements in the physiological pH range. researchgate.net

Computational Approaches to SAR and Quantitative Structure-Activity Relationship (QSAR) Predictions

Computational methods, particularly Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies, are invaluable tools in the rational design of this compound derivatives. slideshare.net These in silico techniques allow for the prediction of the biological activity of novel molecules before their synthesis, thereby saving time and resources. medcraveonline.com

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. slideshare.netmedcraveonline.com This is achieved by transforming the chemical structure into a set of numerical descriptors that quantify various physicochemical properties, such as solubility, lipophilicity (logP), and electronic and steric parameters. slideshare.net These descriptors are then used to build a predictive model.

The process of developing a QSAR model typically involves the following steps:

Data Set Preparation: A collection of compounds with known biological activities is assembled. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the data set. researchgate.net

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to create a mathematical equation that correlates the descriptors with the biological activity. medcraveonline.com

Model Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its robustness and reliability. mdpi.com

Once validated, the QSAR model can be used to predict the activity of new, untested compounds. medcraveonline.commdpi.com This allows for the virtual screening of large compound libraries to identify promising candidates for synthesis and further testing.

In the context of this compound, QSAR can be used to predict various properties, including DNA binding affinity, enzyme inhibition, and cytotoxicity. For example, a QSAR study might reveal that the presence of an electron-withdrawing group at a specific position on the acridine ring is positively correlated with inhibitory activity against a particular enzyme. This information can then guide the synthesis of new derivatives with enhanced potency.

Computational docking is another powerful tool that complements SAR and QSAR studies. Docking simulations predict the preferred binding mode and affinity of a ligand to a target protein by exploring various conformations and orientations of the ligand within the protein's binding site. nih.gov For instance, docking studies of acridine derivatives with acetylcholinesterase have helped to identify potential binding sites and understand the mechanism of inhibition. nih.gov

Table 2: Key Concepts in Computational SAR/QSAR

ConceptDescription
Structure-Activity Relationship (SAR) The analysis of how the molecular structure of a chemical relates to its biological activity. slideshare.net
Quantitative Structure-Activity Relationship (QSAR) A computational method that develops a mathematical model to quantitatively predict the biological activity of a compound based on its structural or physicochemical properties. slideshare.netmedcraveonline.com
Molecular Descriptors Numerical values that represent the physicochemical properties of a molecule, such as its size, shape, and electronic characteristics. slideshare.net
Virtual Screening The use of computational methods to screen large libraries of compounds to identify those with a high probability of having a desired biological activity. medcraveonline.com
Molecular Docking A computational technique that predicts the binding mode and affinity of a ligand to a receptor. nih.gov

Emerging Research Frontiers for 1,7 Acridinediamine

Integration with Nanoscience for Advanced Materials and Probes

The field of nanoscience involves the study and manipulation of matter on an atomic and molecular scale. chem960.com The integration of acridine (B1665455) derivatives with nanomaterials has led to the development of novel hybrid systems with enhanced functionalities.

For instance, acridine compounds like proflavine (B1679165) (3,6-diaminoacridine) have been conjugated with graphene oxide to form nanoparticles. nih.gov These nanoconjugates are being explored for biomedical applications. While specific research on 1,7-acridinediamine in this context is absent, the general principle involves using the acridine moiety for its fluorescent properties or its ability to bind to biological targets, while the nanoparticle provides a scaffold for delivery or enhanced sensing capabilities.

Fluorescent nanoparticles, such as quantum dots, are often used as probes for biological imaging. tocris.com The modular nature of these probes allows for the attachment of various targeting molecules. chem960.com An acridine derivative could theoretically be attached to a nanoparticle surface to create a targeted probe, leveraging the acridine's fluorescence and the nanoparticle's unique optical properties. However, no published studies demonstrate this specifically with this compound.

Potential in Organic Semiconductor Materials Research

Organic semiconductors are organic materials that possess semiconductor properties, forming the basis of flexible electronics like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). chem960.comcymitquimica.comechemi.com Research in this area focuses on designing and synthesizing molecules with high charge carrier mobility and stability. wikipedia.org

Acridine-containing polymers and copolymers have been synthesized and investigated for their potential as thermostable, light-emitting materials for OLEDs. researchgate.netrndsystems.com For example, copolyimides containing 3,6-diaminoacridine have been shown to have the acridine moiety as the primary chromophore, with good thermal stability and solubility in common organic solvents. researchgate.net The fluorescence and electronic properties of the acridine core are central to these applications. While some acridine derivatives are listed under "semiconductor materials and reagents," specific data on the performance of this compound as an organic semiconductor is not available in the current literature. bio-techne.comontosight.ai

Exploitation of Photophysical Properties in Photoactive Systems

The photophysical properties of acridine dyes, such as their strong absorption and fluorescence, are key to their use in various applications. nih.govnist.gov These properties are highly dependent on the molecular structure, substituents, and the local environment (e.g., solvent, pH). nih.gov

Acridine derivatives are well-known fluorescent probes and stains. alfa-chemistry.comguidechem.com For example, Acridine Orange (N,N,N′,N′-tetramethyl-3,6-acridinediamine) emits green fluorescence when bound to double-stranded DNA and red fluorescence when associated with single-stranded RNA, allowing for differentiation in microscopy and flow cytometry. wikipedia.orgnist.gov The photophysical behavior of various acridine derivatives has been studied in detail, revealing dependencies on solvent and oxygen concentration, which can quench the excited triplet state. nih.gov

In photoactive systems, acridines can act as photosensitizers. Proflavine (3,6-diaminoacridine), for instance, has been used as a photocatalyst in the visible-light-induced reduction of aldehydes. Its mechanism involves the generation of an excited triplet state upon light absorption. Furthermore, acridine-based covalent organic frameworks (COFs) have been developed as photosensitizers with broad-spectrum light absorption for applications like antibacterial photodynamic therapy. ontosight.ai These studies highlight the tunability of the acridine core, though specific photophysical data (e.g., quantum yields, lifetimes) for this compound are not documented.

Table 1: Photophysical Properties of Representative Acridine Dyes (Not this compound) This table is for illustrative purposes, showing typical data for common acridine derivatives due to the absence of data for this compound.

Compound Name Excitation Max (nm) Emission Max (nm) Solvent/Condition Reference
Acridine Orange 502 525 Bound to dsDNA
Acridine Orange 460 650 Bound to ssRNA/DNA
Proflavine (3,6-diaminoacridine) 443 508 Aqueous solution
Acriflavine 463 490 Ethanol

Future Directions in Mechanistic Understanding and Novel Probe Development

Future research on diaminoacridines will likely focus on two main areas: elucidating detailed mechanisms of action and designing novel probes with tailored properties.

Mechanistic Understanding: While the DNA intercalating properties of many acridines are well-known, a deeper understanding of their interactions with other cellular targets is an active area of research. For example, in silico studies on amide-based acridine derivatives suggest they may act as potent inhibitors of various protein kinases, such as VEGFR2 and B-Raf, which are significant in cancer pathogenesis. These findings suggest that acridines may have multifaceted mechanisms of action beyond simple DNA binding. Future studies could apply these computational and experimental approaches to a wider range of isomers, including the yet-unexplored 1,7-diaminoacridine, to map their structure-activity relationships.

Novel Probe Development: The development of new fluorescent probes with enhanced properties is a continuous goal. Research on amino-isocyanoacridines has produced a new family of dyes with a large solvatochromic emission range and the ability to act as precise pH probes in the physiological range. Similarly, new red-emitting acridine dyes have been synthesized for labeling and detecting glycans, offering alternatives to commonly used green fluorophores. These studies demonstrate that the acridine scaffold is highly versatile and can be chemically modified to tune its photophysical properties for specific applications. The synthesis and characterization of this compound and its derivatives would be a logical next step to explore how this particular substitution pattern influences its properties as a potential fluorescent probe.

Q & A

Q. How should large datasets (e.g., SAR studies) be structured in appendices?

  • Formatting :
  • Use tables with columns: Compound ID, Substituents, Yield (%), IC₅₀ (µM), logP.
  • Include raw computational outputs (e.g., docking scores) as .csv files in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.